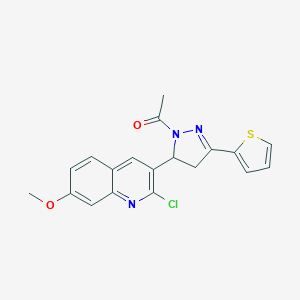

1-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

This compound is a heterocyclic derivative combining a quinoline core substituted with a chloro group at position 2 and a methoxy group at position 5. The quinoline moiety is fused to a dihydropyrazole ring, which is further substituted with a thiophen-2-yl group and an ethanone side chain. The chloro and methoxy groups likely enhance electron-withdrawing and lipophilic properties, while the thiophene and dihydropyrazole rings contribute to π-π stacking interactions and conformational rigidity .

Properties

IUPAC Name |

1-[3-(2-chloro-7-methoxyquinolin-3-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O2S/c1-11(24)23-17(10-16(22-23)18-4-3-7-26-18)14-8-12-5-6-13(25-2)9-15(12)21-19(14)20/h3-9,17H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIVGVMQAPYDKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=C(N=C4C=C(C=CC4=C3)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Derivative: The starting material, 2-chloro-7-methoxyquinoline, is synthesized through a series of reactions involving chlorination and methoxylation.

Thiophene Ring Introduction: The thiophene ring is introduced via a coupling reaction with a suitable thiophene derivative.

Pyrazole Ring Formation: The pyrazole ring is formed through a cyclization reaction involving hydrazine and an appropriate diketone.

Final Coupling: The final step involves coupling the quinoline-thiophene intermediate with the pyrazole derivative under specific conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The chloro group in the quinoline ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions using reagents like sodium amide (NaNH2) or thiourea.

Major Products:

Oxidation Products: Quinoline N-oxides.

Reduction Products: Dihydroquinoline derivatives.

Substitution Products: Aminoquinoline or thiolquinoline derivatives.

Scientific Research Applications

Biological Activities

The biological activities of compounds containing quinoline and pyrazole derivatives have been extensively studied. The following sections summarize notable findings regarding the pharmacological properties of similar compounds.

Antimicrobial Properties

Compounds featuring quinoline and pyrazole scaffolds have also been evaluated for their antimicrobial activities. The presence of the thiophene ring may enhance these properties due to its electron-rich nature, which can interact favorably with microbial targets. Research has highlighted that certain pyrazole derivatives possess broad-spectrum antimicrobial activity, making them candidates for further exploration in drug development .

Enzyme Inhibition

The inhibition of monoamine oxidase (MAO) enzymes is another area where related compounds have shown promise. For example, derivatives synthesized from 2-chloroquinoline-3-carbaldehydes exhibited potent inhibitory effects against MAO A and MAO B enzymes . The potential for the target compound to act as an enzyme inhibitor warrants investigation due to its structural components that might facilitate such interactions.

Synthesis Methodologies

The synthesis of 1-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step synthetic routes. The general approach includes:

- Formation of Pyrazole Ring : Initial synthesis often starts with the formation of a pyrazole ring through the reaction of hydrazines with appropriate carbonyl compounds.

- Quinoline Derivative Synthesis : The introduction of the quinoline moiety can be achieved via cyclization reactions involving substituted anilines and aldehydes.

- Final Coupling : The final compound is obtained through coupling reactions that link the thiophene and quinoline components to the pyrazole core.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds:

Mechanism of Action

The mechanism of action of 1-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s quinoline and pyrazole rings are known to bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. Additionally, the thiophene ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structural analogues and their key differences:

Key Observations :

- Solubility : Compounds with hydroxyl groups (e.g., ) exhibit higher aqueous solubility than the methoxy-substituted target, which may influence pharmacokinetics .

- Aromatic Interactions : Anthracenyl derivatives () show enhanced π-stacking capabilities, whereas the target’s thiophene offers moderate conjugation and sulfur-based interactions .

Spectroscopic and Analytical Data

Notes: The target’s chloro and methoxy groups may downfield-shift aromatic protons in ¹H-NMR compared to ’s hydroxy-substituted analogue .

Biological Activity

The compound 1-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule with potential pharmacological applications. Its structure incorporates a quinoline moiety, a thiophene ring, and a pyrazole unit, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 409.87 g/mol. The presence of the chloro and methoxy groups enhances its reactivity and biological interactions.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including monoamine oxidase (MAO) and targets within the mycobacterial electron transport chain.

- Antimycobacterial Activity : Preliminary studies indicate that compounds with similar structures can inhibit Mycobacterium tuberculosis (Mtb) growth. For example, derivatives targeting the MenA enzyme displayed IC50 values between 13–22 μM . This suggests that our compound may also possess antimycobacterial properties.

Table 1: Summary of Biological Activities

| Activity Type | Target/Assay | IC50 (μM) | Reference |

|---|---|---|---|

| Monoamine Oxidase A | MAO A | 1.04 ± 0.01 | |

| Monoamine Oxidase B | MAO B | 1.21 ± 0.13 | |

| Antimycobacterial | Mycobacterium tuberculosis | 13–22 |

Case Study 1: Antimycobacterial Efficacy

In a study evaluating a series of quinoline derivatives, one compound demonstrated significant inhibition of Mtb growth with an IC50 value of 18 μM when tested over five days. This highlights the potential for our compound to be developed as an antitubercular agent .

Case Study 2: Neuroprotective Effects

Another related study investigated the neuroprotective properties of similar compounds in models of oxidative stress. Compounds with similar structural motifs showed protective effects against neuronal cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how can reaction progress be monitored?

The compound is synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid under reflux (typically 4–6 hours). For example, analogous pyrazoline derivatives are prepared by refluxing equimolar amounts of the ketone precursor and hydrazine hydrate in acetic acid, followed by precipitation in ice-cold water and recrystallization from ethanol . Reaction progress is monitored using thin-layer chromatography (TLC) to confirm intermediate consumption and product formation .

Q. Which spectroscopic techniques are critical for structural characterization?

Key techniques include:

- X-ray crystallography : Resolves bond lengths, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding and π-stacking) in crystalline forms .

- NMR spectroscopy : Confirms proton environments (e.g., pyrazoline ring protons at δ 3.0–4.0 ppm and aromatic protons from quinoline/thiophene moieties) .

- FTIR : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and C–N/C–S bonds .

Q. What preliminary biological activities are associated with this compound’s structural motifs?

Pyrazoline derivatives with quinoline and thiophene groups often exhibit antimicrobial, antifungal, and anti-inflammatory activities. Initial screening should focus on in vitro assays against bacterial/fungal strains (e.g., E. coli, C. albicans) and cyclooxygenase inhibition studies .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

- Solvent selection : Replacing glacial acetic acid with ethanol or DMF may reduce side reactions .

- Catalysis : Additives like acetic anhydride or microwave-assisted heating can accelerate cyclization and improve yields .

- Stoichiometry : A 10% excess of hydrazine hydrate ensures complete conversion of the α,β-unsaturated ketone precursor .

Q. How can contradictions in reported crystallographic data (e.g., dihedral angles) be resolved?

Discrepancies in dihedral angles (e.g., between pyrazoline and aromatic rings) arise from substituent electronic effects. To resolve these:

Q. What advanced strategies validate tautomerism or dynamic processes in solution?

Q. How can computational modeling predict biological target interactions?

- Molecular docking : Use crystal structure data (e.g., PDB IDs) to simulate binding with enzymes like COX-2 or cytochrome P450 .

- QSAR studies : Correlate substituent electronegativity (e.g., Cl, OCH₃) with bioactivity trends .

Methodological Considerations

Q. What analytical workflows address purity challenges in final products?

- HPLC-DAD/MS : Separate and quantify regioisomers or unreacted precursors .

- Elemental analysis : Validate stoichiometry (C, H, N) to confirm absence of hydrazine hydrate residues .

Q. How are hydrogen-bonding networks in the crystal structure leveraged for co-crystallization?

Intermolecular interactions (e.g., C–H···O) can guide co-crystal design with pharmaceutically relevant coformers (e.g., carboxylic acids) to enhance solubility .

Q. What precautions mitigate degradation during storage?

- Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the thiophene moiety.

- Use amber vials to block UV-induced quinoline ring degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.